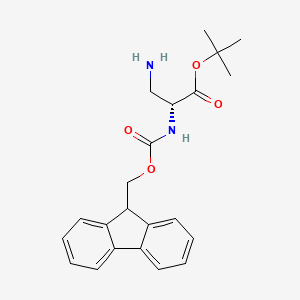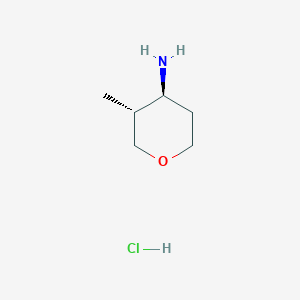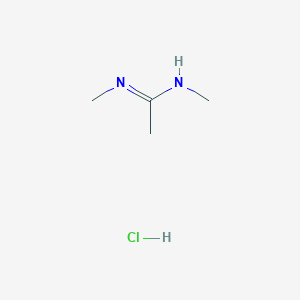![molecular formula C23H19ClF3N5S B2665016 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 338761-72-1](/img/structure/B2665016.png)
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H19ClF3N5S and its molecular weight is 489.95. The purity is usually 95%.
BenchChem offers high-quality 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine and Fused Pyridine Derivatives
A study conducted by S. A. Al-Issa in "Molecules" journal (2012) focused on the synthesis of a new series of pyridine and fused pyridine derivatives, indicating the versatility of pyridine carbonitriles in chemical synthesis. The research highlights the transformation of pyridine carbonitriles into various structurally complex derivatives, showcasing the compound's utility in developing new chemical entities with potential applications in drug discovery and materials science (S. A. Al-Issa, 2012).
Molecular Docking and In Vitro Screening
E. M. Flefel et al. in their 2018 study published in "Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry," prepared novel pyridine and fused pyridine derivatives starting from pyridine carbonitriles. These compounds were subjected to in silico molecular docking screenings, revealing moderate to good binding energies, suggesting their potential as lead compounds in pharmaceutical research. The study also reported antimicrobial and antioxidant activities of these derivatives, underlining their significance in medicinal chemistry (E. M. Flefel et al., 2018).
Heterocyclic Synthesis Utilization
The utility of enaminonitriles in heterocyclic synthesis was explored by A. Fadda et al. in "Journal of Heterocyclic Chemistry" (2012), where the compound served as a key intermediate for synthesizing new pyrazole, pyridine, and pyrimidine derivatives. This research demonstrates the compound's role in generating heterocyclic compounds with potential applications in drug development and chemical industries (A. Fadda et al., 2012).
Crystal Structure and Mechanistic Investigation
In "Research on Chemical Intermediates" (2013), Chuanxiang Liu and colleagues detailed the crystal structure and proposed the reaction mechanism of a related pyridine derivative, offering insights into the structural dynamics and chemical reactivity of these compounds. Such studies are crucial for understanding the molecular basis of the compound's interactions and its potential applications in designing novel materials or drugs (Chuanxiang Liu et al., 2013).
Eigenschaften
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N5S/c1-31(2)16-5-3-14(4-6-16)11-30-22-18(10-28)17-7-8-32(13-20(17)33-22)21-19(24)9-15(12-29-21)23(25,26)27/h3-6,9,11-12H,7-8,13H2,1-2H3/b30-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUMCLACFZUEKJ-KNBZMSCYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C(C3=C(S2)CN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2664938.png)



![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2664943.png)


![5-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2664951.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2664952.png)
![1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2664955.png)